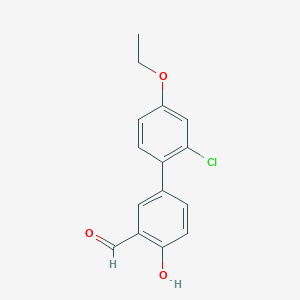
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% (4-CFCF) is an organic compound with a chemical formula of C10H7ClO3. It is a colorless, crystalline solid with a melting point of 145-148°C and a boiling point of 273-277°C. 4-CFCF is a member of the phenolic class of compounds and is used in a variety of applications. It is also known as 4-Chloro-3-carboxy-2-formylphenol, 4-CFCF, and 4-Chloro-3-carboxy-2-formylphenol, 95%.
Wissenschaftliche Forschungsanwendungen
4-CFCF is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a dye for the detection of proteins. It is also used as an inhibitor for the oxidation of polyunsaturated fatty acids and as a reagent for the synthesis of polychlorinated biphenyls (PCBs).
Wirkmechanismus
4-CFCF is believed to act as a pro-oxidant, meaning that it can increase the rate of oxidation of polyunsaturated fatty acids. This is done by increasing the availability of free radicals, which can then react with the polyunsaturated fatty acids to form oxidized products.
Biochemical and Physiological Effects
4-CFCF has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes. In addition, 4-CFCF has been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-CFCF in laboratory experiments has several advantages. It is relatively inexpensive and has a high purity of 95%. It is also relatively easy to synthesize and is stable in a wide range of pHs. However, there are also some limitations to using 4-CFCF in laboratory experiments. It is a toxic compound and should be handled with caution. In addition, it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for 4-CFCF research. It could be used to study the roles of cyclooxygenase, lipoxygenase, and 5-lipoxygenase in the production of prostaglandins, leukotrienes, and other substances. It could also be used to study the effects of polyunsaturated fatty acid oxidation and the role of free radicals in this process. In addition, it could be used to study the effects of 4-CFCF on cell signaling pathways, gene expression, and other physiological processes. Finally, it could be used to develop new compounds for use in the treatment of diseases such as cancer, diabetes, and cardiovascular disease.
Synthesemethoden
4-CFCF is synthesized by the reaction of 4-chlorophenol with formic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out at a temperature of 80-90°C. The reaction is typically complete within one hour and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODDIPTUHWOIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685327 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261902-90-2 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)